molecular formula C15H13NO2 B1604706 N-(3,4-Methylenedioxybenzylidene)benzylamine CAS No. 54089-45-1

N-(3,4-Methylenedioxybenzylidene)benzylamine

Cat. No.: B1604706
CAS No.: 54089-45-1
M. Wt: 239.27 g/mol
InChI Key: BGNGXFPSLBOGHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,4-Methylenedioxybenzylidene)benzylamine is synthesized through a condensation reaction between benzylamine and 3,4-methylenedioxybenzaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol or methanol, and allowing the mixture to react at room temperature or under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Comparison with Similar Compounds

N-(3,4-Methylenedioxybenzylidene)benzylamine can be compared with other Schiff bases and related compounds, such as:

These compounds share similar structural features, such as the imine group (C=N) and aromatic rings, but differ in their specific substituents and overall molecular structure.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-benzylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,10H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGXFPSLBOGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312119
Record name N-(3,4-Methylenedioxybenzylidene)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54089-45-1
Record name NSC250345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250345
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Record name N-(3,4-Methylenedioxybenzylidene)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,4-Methylenedioxybenzylidene)benzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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